BIM-23190 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

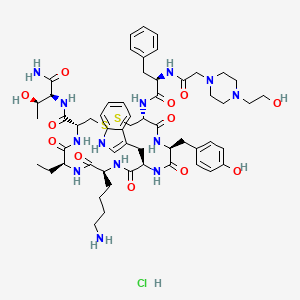

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H79N13O12S2.ClH/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58;/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82);1H/t34-,40+,42+,43-,44+,45-,46+,47+,49+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEBJFSEJXQPBM-ZZHSRWOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H80ClN13O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1238.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BIM-23190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that has demonstrated significant potential in preclinical studies for the treatment of various cancers and endocrine disorders, such as acromegaly. As a selective agonist for specific somatostatin receptor subtypes, its mechanism of action is centered on the modulation of key cellular signaling pathways that control cell proliferation, apoptosis, and hormone secretion. This technical guide provides a comprehensive overview of the core mechanism of action of BIM-23190, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Selective Somatostatin Receptor Agonism

BIM-23190 functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. The binding of BIM-23190 to SSTR2 and SSTR5 initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gαi).

Quantitative Data: Receptor Binding Affinity

The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive radioligand binding assays. These assays determine the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| SSTR2 | 0.34 | [1] |

| SSTR5 | 11.1 | [1] |

Table 1: Binding Affinity of BIM-23190 for Somatostatin Receptor Subtypes 2 and 5.

It is important to note that while the co-expression of somatostatin and dopamine (B1211576) receptors is a key therapeutic target in many neuroendocrine tumors, and somatostatin-dopamine chimeric molecules have been developed to target both, BIM-23190 is not itself a chimeric molecule and its primary activity is directed towards somatostatin receptors.

Signaling Pathways

The activation of SSTR2 and SSTR5 by BIM-23190 leads to the dissociation of the Gαi subunit from the Gβγ complex. Both components of the G-protein can then modulate the activity of downstream effector molecules, culminating in the observed anti-proliferative and anti-secretory effects.

Inhibition of Adenylyl Cyclase

A primary downstream effect of SSTR2 and SSTR5 activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels has widespread consequences, as cAMP is a crucial second messenger that activates protein kinase A (PKA) and other downstream effectors involved in cell growth and hormone secretion.

References

In-Depth Technical Guide: BIM-23190 Hydrochloride Binding Affinity at SSTR2 and SSTR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BIM-23190 hydrochloride, a selective somatostatin (B550006) analog, at the human somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document details the quantitative binding affinities, the experimental protocols used for their determination, and the associated intracellular signaling pathways.

Executive Summary

This compound is a potent somatostatin analog that demonstrates high and selective binding affinity for SSTR2 and SSTR5. It acts as an agonist at these G protein-coupled receptors, which are key targets in the treatment of neuroendocrine tumors and hormonal disorders like acromegaly. Understanding its specific binding profile and the subsequent signaling cascades is crucial for its therapeutic application and further drug development. This guide consolidates the essential technical data and methodologies for researchers in the field.

Quantitative Binding Affinity Data

The binding affinity of this compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

This compound exhibits a pronounced selectivity for SSTR2 over SSTR5. The compound shows a Ki of 0.34 nM for SSTR2 and 11.1 nM for SSTR5[1][2][3]. This demonstrates a more than 32-fold higher affinity for SSTR2.

Table 1: Binding Affinity (Ki) of this compound for SSTR2 and SSTR5

| Receptor Subtype | Ligand | Ki (nM) |

| SSTR2 | This compound | 0.34[1][2][3] |

| SSTR5 | This compound | 11.1[1][2][3] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like BIM-23190 is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., BIM-23190) to displace a radioactively labeled ligand from its receptor.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing human SSTR2 or SSTR5 (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.

-

Competitor Ligand: Unlabeled this compound.

-

Binding Buffer: Typically 50 mM HEPES or Tris buffer containing MgCl₂, CaCl₂, and BSA, at a physiological pH (e.g., 7.4).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

-

Detection: Gamma counter for measuring radioactivity.

Methodology

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in the binding buffer.[4]

-

Competitive Binding Reaction:

-

Cell membranes (containing a fixed amount of receptor protein) are incubated in assay tubes or 96-well plates.

-

A fixed, low concentration of the radioligand (typically near its Kd value) is added to all tubes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to displace the radioligand.

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled native somatostatin).[4][5]

-

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[4][5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound ligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[4][5]

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of BIM-23190 that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

SSTR2 and SSTR5 Signaling Pathways

As G protein-coupled receptors (GPCRs), SSTR2 and SSTR5 initiate intracellular signaling cascades upon agonist binding. Both receptors primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).

Canonical Pathway (Shared by SSTR2 and SSTR5)

The primary signaling mechanism for both SSTR2 and SSTR5 involves the Gαi/o pathway.

-

Agonist Binding: BIM-23190 binds to the receptor, inducing a conformational change.

-

G Protein Activation: The receptor activates the associated Gαi/o protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately resulting in the inhibition of hormone secretion and cell proliferation.

Additional Signaling Pathways

Beyond the canonical adenylyl cyclase inhibition, SSTR2 and SSTR5 can modulate other signaling pathways, sometimes in a subtype-specific manner:

-

Ion Channel Regulation: Both receptors can modulate ion channel activity. They are known to couple to and inhibit L-type Ca²⁺ channels and activate K⁺ channels, leading to membrane hyperpolarization and a reduction in calcium influx. This further contributes to the inhibition of hormone secretion.

-

MAPK Pathway: Both SSTR2 and SSTR5 can influence the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is critical for cell growth and proliferation. The effect is often inhibitory, contributing to the anti-proliferative actions of somatostatin analogs.

-

Phospholipase C (PLC): Some studies suggest that SSTR2, but not typically SSTR1, can also couple to the PLC pathway, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium from internal stores.

Conclusion

This compound is a high-affinity agonist for both SSTR2 and SSTR5, with a notable preference for SSTR2. Its binding characteristics, determined through robust radioligand binding assays, underpin its potent biological activity. The activation of these receptors initiates a cascade of intracellular events, primarily through the inhibition of the adenylyl cyclase pathway and modulation of ion channels, leading to the suppression of hormone secretion and cell growth. The detailed technical information provided in this guide serves as a critical resource for researchers engaged in the study of somatostatin receptor pharmacology and the development of novel therapeutics targeting these pathways.

References

What is the chemical structure of BIM-23190 hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that exhibits high binding affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] As a member of the somatostatin family, it mimics the natural hormone's ability to regulate various physiological processes, including hormone secretion and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental protocols for this compound, tailored for professionals in the field of drug development and biomedical research.

Chemical Structure and Properties

This compound is a cyclic peptide with a complex molecular structure. Its systematic name is {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-Abu-Cys-Thr-NH2, with a disulfide bridge between the two cysteine residues.[2]

Below is a diagrammatic representation of the chemical structure of BIM-23190.

References

An In-depth Technical Guide to the Downstream Signaling of BIM-23190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 hydrochloride is a potent and selective synthetic somatostatin (B550006) analog, engineered to exhibit high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) agonist class, its mechanism of action involves the modulation of multiple intracellular signaling cascades critical to cell proliferation, hormone secretion, and angiogenesis.[1][5][6] This document provides a comprehensive technical overview of the core downstream signaling pathways activated by BIM-23190, presents quantitative data from key studies, details relevant experimental protocols, and offers visual representations of these complex biological processes.

Core Signaling Pathways of BIM-23190

BIM-23190 primarily exerts its effects by binding to and activating SSTR2 and SSTR5.[1][2] These receptors are coupled to inhibitory G proteins (Gαi), which, upon activation, initiate a cascade of downstream events. The principal pathways affected are the inhibition of adenylyl cyclase and the modulation of the MAPK/ERK cascade, culminating in anti-proliferative and anti-secretory effects.

Inhibition of Adenylyl Cyclase Pathway

The canonical signaling pathway for SSTR2 and SSTR5 involves the Gαi-mediated inhibition of adenylyl cyclase.[1][6]

-

Receptor Binding: BIM-23190 binds to the extracellular domain of SSTR2 or SSTR5.

-

G Protein Activation: This binding event induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαi subunit.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase A (PKA). This attenuation of PKA signaling contributes to the inhibition of hormone secretion, such as Growth Hormone (GH) from pituitary cells, and can influence gene transcription.[5][7]

Modulation of MAPK/ERK Pathway and Cell Cycle

BIM-23190 has been shown to exert anti-proliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][6] This action leads to the upregulation of cell cycle inhibitors.

-

Receptor Activation: As with the adenylyl cyclase pathway, BIM-23190 activates SSTR2/SSTR5.

-

Phosphatase Activation: Receptor activation leads to the stimulation of tyrosine phosphatases, such as SHP-1 and SHP-2.

-

MAPK Cascade Inhibition: These phosphatases dephosphorylate and inactivate key components of the MAPK cascade (e.g., Raf, MEK).

-

Reduced ERK Phosphorylation: The ultimate result is a reduction in the levels of phosphorylated (active) ERK1/2 (p-ERK1/2).[1][6]

-

Cell Cycle Regulation: Decreased p-ERK1/2 activity leads to the upregulation and stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[1][6]

-

Anti-Proliferative Outcome: p27Kip1 inhibits cell cycle progression, leading to a reduction in proliferation, which can be measured by a decrease in the proliferation marker Ki-67.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound derived from published literature.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Description |

| SSTR2 | 0.34 nM | High-affinity binding, indicating potent agonism.[1][2][3][4][6] |

| SSTR5 | 11.1 nM | Moderate-affinity binding, contributing to its dual-agonist profile.[1][2][3][4][6] |

Table 2: In Vivo Efficacy (C6 Glioma Model)

| Animal Model | Dosage | Administration | Outcome |

| Male athymic nude (nu/nu) mice | 50 µ g/mouse | Injected twice a day for 19 days | Significantly reduced tumor growth rate and intratumoral neovessel formation.[1][2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of BIM-23190.

General Experimental Workflow

The characterization of a compound like BIM-23190 typically follows a logical progression from binding assays to cellular functional assays.

Protocol: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in cells treated with BIM-23190. A common approach is a competitive ELISA-based cAMP assay.[8]

1. Cell Culture and Treatment:

- Plate cells expressing SSTR2/SSTR5 (e.g., CHO-K1 or HEK293-T cells) in 96-well plates and grow to 80-90% confluency.[8]

- Wash cells with serum-free media.

- Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

- Add varying concentrations of this compound to the wells.

- Stimulate adenylyl cyclase with a known activator (e.g., 10 µM Forskolin). Include a non-stimulated control.

- Incubate for 15-30 minutes at 37°C.

2. Cell Lysis:

- Aspirate the media.

- Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

- Incubate for 10 minutes at room temperature.

3. cAMP Quantification (ELISA):

- Use a commercial cAMP competitive immunoassay kit.

- Briefly, transfer cell lysates to the assay plate pre-coated with a cAMP-specific antibody.

- Add a fixed amount of HRP-labeled cAMP conjugate. The sample cAMP and the HRP-cAMP will compete for binding to the antibody.

- Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).

- Wash the plate multiple times to remove unbound reagents.

- Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

- Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

- Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Calculate the cAMP concentration in each sample by interpolating from the standard curve.

- Plot the cAMP concentration against the log concentration of BIM-23190 to determine the IC50 value.

Protocol: MAPK (ERK1/2) Phosphorylation Assay via Western Blot

This protocol details the steps to measure the change in phosphorylated ERK1/2 levels in response to BIM-23190 treatment.[9]

1. Cell Culture and Treatment:

- Seed cells (e.g., C6 glioma cells) in 6-well plates and grow to 70-80% confluency.[1]

- Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.

- Treat cells with desired concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

2. Protein Extraction:

- Wash cells twice with ice-cold PBS.

- Lyse cells on ice using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the total protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

- Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

- Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

5. Immunoblotting:

- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

- Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C (typically at a 1:1000 dilution).[9]

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature (typically at a 1:2000-1:5000 dilution).

- Wash the membrane three times with TBST.

6. Detection and Analysis:

- Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[9]

- Capture the signal using a digital imager or X-ray film.

- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[9]

- Perform densitometric analysis on the bands using image analysis software. Calculate the ratio of p-ERK to total ERK for each sample.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. targetmol.cn [targetmol.cn]

- 5. BIM 23190 - AdisInsight [adisinsight.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bim-23244, a somatostatin receptor subtype 2- and 5-selective analog with enhanced efficacy in suppressing growth hormone (GH) from octreotide-resistant human GH-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

BIM-23190 Hydrochloride: A Peptide-Based Somatostatin Analog for Targeted Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BIM-23190 hydrochloride, a synthetic peptide analog of somatostatin (B550006). It addresses the molecule's chemical classification, mechanism of action, and biological effects, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a key resource for scientists engaged in oncology, endocrinology, and drug discovery.

Core Classification: A Synthetic Oligopeptide

This compound is unequivocally classified as a peptide . Its identity as a peptide is established by its chemical structure, which consists of a chain of amino acid residues.

The compound is a synthetic oligopeptide designed as a somatostatin analog.[1] Its chemical synonym, {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-CY-{D-Trp}-K-{Abu}-CT-NH2, with a disulfide bridge between the two cysteine (Cys) residues, explicitly details its peptidic nature.[2] This structure incorporates both natural and non-natural amino acids to enhance stability and selectivity. With a molecular weight of 1238.91 g/mol , it is a complex biomolecule that falls outside the typical classification of a small molecule.[2]

Mechanism of Action: Selective SSTR2 and SSTR5 Agonism

BIM-23190 functions as a potent and selective agonist for two subtypes of the somatostatin receptor: SSTR2 and SSTR5.[1][3][4] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse biological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.[5][6]

Upon binding, BIM-23190 activates SSTR2 and SSTR5, initiating a downstream intracellular signaling cascade. This process is primarily mediated by pertussis toxin-sensitive G-proteins (Gi/o family), which subsequently inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][7] Furthermore, activation of these receptors is coupled to the modulation of ion channels, specifically the inhibition of L-type voltage-sensitive Ca2+ channels, which reduces calcium influx and downstream cellular processes like hormone secretion.[7]

The anti-proliferative effects of BIM-23190 are linked to its ability to modulate key cell cycle regulatory proteins. Studies have shown that treatment with BIM-23190 leads to a reduction in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases) and an upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[5][6] This modulation effectively arrests the cell cycle and inhibits tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by BIM-23190 binding to SSTR2/SSTR5.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BIM-23190 Hydrochloride in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 hydrochloride is a synthetic peptide analog of somatostatin (B550006) that exhibits a high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its mechanism of action involves the activation of these receptors, leading to the inhibition of proliferative signaling pathways and the induction of apoptosis in cancer cells. Preclinical studies, particularly in glioma models, have demonstrated its potential as an anti-cancer agent. This technical guide provides a comprehensive review of the available data on this compound, including its binding affinities, in vivo efficacy, and the molecular pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

Somatostatin and its receptors (SSTRs) play a crucial role in regulating endocrine and exocrine secretions, as well as cell proliferation and apoptosis. The expression of SSTRs on the surface of various tumor cells has made them an attractive target for cancer therapy. This compound is a somatostatin analog designed to selectively target SSTR2 and SSTR5, which are frequently overexpressed in a variety of cancers, including neuroendocrine tumors and gliomas. By activating these receptors, BIM-23190 initiates a cascade of intracellular events that can lead to the suppression of tumor growth.

Mechanism of Action

This compound functions as a selective agonist for SSTR2 and SSTR5. The binding of BIM-23190 to these G-protein coupled receptors triggers a downstream signaling cascade that ultimately results in anti-proliferative and pro-apoptotic effects.

Receptor Binding Affinity

The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive binding assays. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).

| Receptor Subtype | Ki (nM) |

| SSTR2 | 0.34[1][2] |

| SSTR5 | 11.1[1][2] |

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors.

Downstream Signaling Pathways

Upon binding to SSTR2 and SSTR5, this compound modulates several key intracellular signaling pathways implicated in cancer cell proliferation and survival. A primary mechanism involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, which in turn induces cell cycle arrest. Furthermore, activation of SSTR2 by somatostatin analogs has been shown to induce apoptosis through mechanisms that can be either dependent or independent of p53.

Figure 1: Simplified signaling pathway of this compound.

Preclinical Efficacy in Cancer Models

The anti-tumor activity of BIM-23190 has been evaluated in in vivo models of glioma. These studies provide evidence for its potential as a therapeutic agent for this aggressive brain cancer.

In Vivo Glioma Model

In a study utilizing a C6 glioma xenograft model in nude mice, treatment with BIM-23190 resulted in a significant reduction in tumor growth.

| Parameter | Value |

| Animal Model | Male athymic nude (nu/nu) mice with C6 glioma xenografts[3] |

| Dosage | 50 µ g/mouse [3] |

| Administration Route | Intraperitoneal injection |

| Dosing Schedule | Twice daily for 19 days[3] |

| Outcome | Significantly reduced tumor growth rate[3] |

Table 2: Summary of In Vivo Efficacy Study of BIM-23190 in a C6 Glioma Model.

Figure 2: Experimental workflow for the in vivo C6 glioma study.

Pharmacokinetics and Biodistribution

Studies on radiolabeled somatostatin analogs, including BIM-23190, have provided insights into its pharmacokinetic profile. Compared to the clinically used analog BIM-23014, BIM-23190 demonstrated higher plasma levels and significantly greater accumulation in target tissues such as the adrenal glands, kidneys, pituitary, and pancreas.[4] This improved biodistribution is attributed to its enhanced in vivo stability and reduced biliary excretion.[4]

Clinical Development

As of the latest available information, this compound underwent Phase II clinical trials for diabetic retinopathy, but its development for this indication was discontinued.[3] There is no publicly available information on clinical trials of BIM-23190 for any cancer indication.

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.

Materials:

-

Cell membranes from cell lines stably expressing human SSTR2 or SSTR5.

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., C6 glioma cells).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Cancer cell line (e.g., C6 glioma cells).

-

Matrigel (optional, to aid tumor formation).

-

This compound.

-

Vehicle control (e.g., sterile saline).

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intraperitoneal injection).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Analyze the data to determine the effect of this compound on tumor growth.

Conclusion

This compound is a potent and selective agonist of SSTR2 and SSTR5 with demonstrated anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its favorable pharmacokinetic profile, characterized by enhanced in vivo stability and target tissue accumulation, suggests its potential as a therapeutic agent. While its clinical development in oncology has not been pursued to date, the robust preclinical data warrants further investigation into its efficacy in SSTR2 and SSTR5-positive tumors. The detailed experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this and similar somatostatin analogs.

References

An In-depth Technical Guide to BIM-23190 Hydrochloride for Acromegaly Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acromegaly, a disorder driven by excessive growth hormone (GH) secretion, presents ongoing challenges in therapeutic management. Somatostatin (B550006) receptor ligands (SRLs) are a cornerstone of medical therapy, primarily targeting somatostatin receptor subtype 2 (SSTR2). BIM-23190 hydrochloride is a synthetic somatostatin analog with a distinct receptor binding profile, exhibiting high affinity for both SSTR2 and SSTR5. This technical guide provides a comprehensive overview of BIM-23190, consolidating available preclinical and in vitro data. It details the compound's mechanism of action, summarizes its binding affinities and efficacy in suppressing GH secretion from human pituitary adenoma cells, and provides detailed experimental protocols relevant to its study. While early research highlighted its potential, the clinical development trajectory for acromegaly appears to have been discontinued (B1498344), a factor this guide will contextualize for researchers exploring novel SRLs.

Introduction

Acromegaly is predominantly caused by a GH-secreting pituitary adenoma. The overproduction of GH and consequently insulin-like growth factor 1 (IGF-1) leads to a range of metabolic and somatic morbidities, necessitating effective biochemical control. First-generation SRLs, such as octreotide (B344500) and lanreotide, have been pivotal in the management of acromegaly.[1] Their therapeutic effect is primarily mediated through the activation of SSTR2, which is highly expressed in the majority of somatotroph adenomas. However, a significant proportion of patients do not achieve complete biochemical control with these agents, underscoring the need for novel therapeutic strategies.

The co-expression of SSTR5 in a large percentage of GH-secreting adenomas has prompted the development of new SRLs with broader receptor affinities. BIM-23190 is one such compound, a selective agonist for both SSTR2 and SSTR5. The rationale for developing dual SSTR2/SSTR5 agonists is based on the hypothesis that engaging both receptor subtypes could lead to a more profound and sustained suppression of GH secretion.

Mechanism of Action

BIM-23190 is an oligopeptide that acts as a somatostatin receptor agonist. Its mechanism of action in the context of acromegaly is the inhibition of GH secretion from somatotroph adenoma cells through its interaction with SSTR2 and SSTR5.[2][3]

Signaling Pathways

Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, BIM-23190 is expected to activate downstream signaling cascades that lead to the inhibition of GH synthesis and release. The primary pathways implicated include:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in suppressing GH gene transcription and exocytosis.

-

Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels and the closing of calcium channels. The resulting hyperpolarization of the cell membrane and decreased calcium influx are critical for inhibiting the release of GH-containing secretory granules.

Below is a diagram illustrating the putative signaling pathway of BIM-23190 in a somatotroph adenoma cell.

Quantitative Data

The following tables summarize the key quantitative data available for BIM-23190.

Table 1: Receptor Binding Affinity (Ki, nM)

| Compound | SSTR2 | SSTR5 | Reference |

| BIM-23190 | 0.34 | 11.1 | [2] |

| Octreotide | 0.6 | 71 | [2] |

| Lanreotide | 1.1 | 13 | [2] |

| Somatostatin-14 | 0.4 | 1.0 | [2] |

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro GH Suppression in Human GH-Secreting Pituitary Adenoma Cells

| Tumor Culture | Treatment (100 nM) | % GH Suppression (of control) | Reference |

| Tumor 2 | BIM-23190 | ~40% | [2] |

| Tumor 3 | BIM-23190 | ~30% | [2] |

| Tumor 4 | BIM-23190 | ~25% | [2] |

Table 3: Preclinical Pharmacokinetic Properties in Rats

| Property | BIM-23190 | BIM-23014 (Lanreotide) | Reference |

| In vivo stability | More stable | Less stable | [4] |

| Biliary excretion | Less subject to | More subject to | [4] |

| Plasma concentration | Higher | Lower | [4] |

| Target tissue concentration (pituitary) | Greater and prolonged | Lower | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of BIM-23190.

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of BIM-23190 for human SSTR2 and SSTR5.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with human SSTR2 or SSTR5 are cultured to confluency.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

-

Competitive Radioligand Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor (BIM-23190) are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro GH Suppression Assay

Objective: To evaluate the efficacy of BIM-23190 in suppressing GH secretion from primary cultures of human GH-secreting pituitary adenomas.

Methodology:

-

Primary Cell Culture:

-

Fresh pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.

-

The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated in culture wells and allowed to adhere for a specified period.

-

-

Treatment:

-

The culture medium is replaced with a serum-free medium.

-

Cells are treated with various concentrations of BIM-23190 or a vehicle control.

-

The incubation is carried out for a defined period (e.g., 4 hours).

-

-

GH Measurement:

-

The culture supernatant is collected.

-

The concentration of GH in the supernatant is measured using a specific immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

GH secretion in treated wells is expressed as a percentage of the GH secretion in control wells.

-

Dose-response curves are generated to determine the potency (EC50) of BIM-23190.

-

Clinical Development and Future Perspectives

Information in the public domain suggests that while BIM-23190 showed promise in preclinical and in vitro studies, its progression to late-stage clinical trials for acromegaly is not evident. A related chimeric compound from the same developer, BIM-23A760, which also targeted somatostatin and dopamine (B1211576) receptors, had its clinical trials for acromegaly discontinued due to a lack of efficacy in suppressing GH and IGF-1 levels.[5] This outcome may have influenced the development strategy for other similar compounds in the pipeline.

The preclinical data for BIM-23190, particularly its enhanced in vivo stability and pituitary tissue concentration compared to lanreotide, were encouraging.[4] However, translating these advantages into superior clinical efficacy is a complex process. The modest GH suppression observed in vitro, while statistically significant, may not have been sufficiently robust to warrant further clinical development in a landscape with established and effective treatments.

For researchers, BIM-23190 remains a valuable tool for investigating the roles of SSTR2 and SSTR5 in pituitary adenoma pathophysiology. Its distinct binding profile allows for the dissection of the relative contributions of these two receptor subtypes to the regulation of hormone secretion and cell proliferation. Future research could focus on:

-

Identifying biomarkers that predict responsiveness to dual SSTR2/SSTR5 agonists.

-

Exploring combination therapies where BIM-23190 could be used to sensitize tumors to other treatments.

-

Investigating the signaling pathways downstream of SSTR5 in greater detail to understand its role in both promoting and inhibiting cellular processes.

Conclusion

This compound is a potent and selective dual SSTR2/SSTR5 agonist that has been evaluated for its potential in the treatment of acromegaly. Preclinical and in vitro studies have demonstrated its favorable pharmacokinetic profile and its ability to suppress GH secretion from human pituitary adenoma cells. However, the lack of publicly available data from advanced clinical trials suggests that its development for this indication may have been halted. Nevertheless, BIM-23190 remains a significant research compound for elucidating the complex biology of somatostatin receptors in pituitary tumors and for the exploration of novel therapeutic strategies for acromegaly. This guide provides a foundational resource for scientists and researchers working in this field.

References

- 1. Endocrine growth disorders - Global [ipsen.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel somatostatin analogs for the treatment of acromegaly and cancer exhibit improved in vivo stability and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

In-Depth Technical Guide: Ki Values and Signaling Pathways of BIM-23190 Hydrochloride for Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity (Ki values) of BIM-23190 hydrochloride for somatostatin (B550006) receptors (SSTRs), alongside a detailed examination of the experimental protocols used for this determination and the subsequent intracellular signaling cascades. This compound is a somatostatin analog with selective agonist activity at SSTR2 and SSTR5.[1][2][3]

Data Presentation: Binding Affinity of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound have been determined for human somatostatin receptor subtypes 2 and 5, demonstrating its selectivity.

| Receptor Subtype | Ligand | Ki (nM) |

| SSTR2 | This compound | 0.34[1][2] |

| SSTR5 | This compound | 11.1[1][2] |

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound was achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, BIM-23190) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells recombinantly expressing a single subtype of human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity somatostatin analog labeled with a radioisotope, such as 125I-[Tyr11]-somatostatin-14 or 125I-[Leu8, D-Trp22, Tyr25]-somatostatin-28.

-

Competitor Ligand: this compound at a range of concentrations.

-

Binding Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Gamma counter or scintillation counter.

Procedure

-

Membrane Preparation: Cell membranes expressing the target somatostatin receptor subtype are thawed on ice and resuspended in binding buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:

-

Binding buffer

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the competitor ligand, this compound. For determination of non-specific binding, a high concentration of unlabeled somatostatin is used. For total binding, only the radioligand and membranes are added.

-

Cell membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter or scintillation counter.

-

Data Analysis: The amount of radioligand bound at each concentration of the competitor is determined. The data is then analyzed using non-linear regression to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for determining Ki values using a competitive radioligand binding assay.

Signaling Pathways of SSTR2 and SSTR5

Upon binding of an agonist like BIM-23190, SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. Both receptors primarily couple to inhibitory G-proteins (Gi/o).

Caption: SSTR2 and SSTR5 signaling pathways activated by BIM-23190.

References

The Somatostatin Analog BIM-23190 Hydrochloride: A Potent Modulator of the MAPK Pathway in Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] This targeted binding profile has positioned it as a compound of interest for therapeutic development, particularly in oncology and endocrinology.[1][3][4] One of the key signaling cascades influenced by the activation of SSTR2 and SSTR5 is the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the effects of this compound on the MAPK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: SSTR2 and SSTR5-Mediated Inhibition of MAPK Signaling

This compound exerts its effects by acting as an agonist at SSTR2 and SSTR5.[1][2][3][4] Upon binding, these G-protein coupled receptors initiate a signaling cascade that can lead to the inhibition of the MAPK/ERK pathway. A key study demonstrated that in C6 glioma cells, BIM-23190 reduced the phosphorylation of ERK1/2, a downstream effector in the MAPK cascade.[2] This inhibition is thought to be mediated by the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate upstream components of the pathway. The reduction in ERK1/2 activity leads to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, ultimately resulting in cell cycle arrest and the inhibition of tumor growth.[2]

This compound signaling cascade leading to MAPK pathway inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| SSTR2 | 0.34 | [1][3][4] |

| SSTR5 | 11.1 | [1][3][4] |

Table 2: In Vivo Antitumor Activity

| Animal Model | Compound | Dosage | Treatment Duration | Outcome | Reference |

| Male athymic nude (nu/nu) mice with C6 glioma xenografts | BIM-23190 | 50 µ g/mouse , twice a day | 19 days | Significantly reduced tumor growth rate | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

Western Blot for Phospho-ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates, a common method to assess MAPK pathway activation.

1. Cell Lysis:

-

Culture C6 glioma cells to 70-80% confluency.

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

A generalized workflow for Western blot analysis of p-ERK1/2.

Immunohistochemistry for Ki-67, Phospho-ERK1/2, and p27Kip1 in Tumor Xenografts

This protocol outlines the staining of paraffin-embedded tumor sections to visualize protein expression and localization within the tissue context.

1. Tissue Preparation:

-

Harvest C6 glioma xenograft tumors from treated and control mice.

-

Fix tumors in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block or normal serum.

-

Incubate sections with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Wash with PBS.

5. Visualization and Counterstaining:

-

Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides.

6. Analysis:

-

Examine slides under a microscope and quantify the percentage of positive cells or staining intensity.

Conclusion

This compound is a potent dual agonist of SSTR2 and SSTR5 that effectively inhibits the MAPK/ERK signaling pathway in preclinical cancer models. This inhibitory action, leading to reduced cell proliferation, underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the molecular pharmacology of BIM-23190 and its analogs. Further research is warranted to fully elucidate the quantitative dynamics of MAPK pathway modulation by this compound and to translate these findings into clinical applications.

References

BIM-23190 Hydrochloride: A Deep Dive into its Regulation of Hormone Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analogue with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the current understanding of BIM-23190's role in the regulation of hormone secretion, with a primary focus on its effects on growth hormone (GH) and prolactin (PRL). This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Somatostatin (SST) is a naturally occurring peptide hormone that plays a crucial inhibitory role in the endocrine system by acting on a family of five G protein-coupled receptors (SSTR1-5). Synthetic somatostatin analogues have been developed to overcome the short half-life of native SST and to achieve receptor subtype selectivity, thereby offering therapeutic potential for various neuroendocrine disorders. This compound has emerged as a potent and selective agonist for SSTR2 and SSTR5, receptors that are prominently expressed in the pituitary gland and various neuroendocrine tumors. This selectivity makes BIM-23190 a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions characterized by hormone hypersecretion, such as acromegaly and certain pituitary adenomas.

Mechanism of Action

This compound exerts its effects by binding to and activating SSTR2 and SSTR5. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates into its α and βγ subunits, initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion.

Receptor Binding Affinity

BIM-23190 exhibits a high affinity for SSTR2 and a moderately high affinity for SSTR5, with significantly lower affinity for other SSTR subtypes. The binding affinities (Ki) of BIM-23190 for human SSTR2 and SSTR5 are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| SSTR2 | 0.34[1][2] |

| SSTR5 | 11.1[1][2] |

Post-Receptor Signaling Pathways

Activation of SSTR2 and SSTR5 by BIM-23190 triggers several downstream signaling pathways, leading to a reduction in hormone release. These pathways include:

-

Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), a key enzyme involved in the phosphorylation of proteins that promote hormone synthesis and exocytosis.

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration is a critical factor in inhibiting the fusion of hormone-containing secretory vesicles with the plasma membrane.

-

Activation of Phosphatases: Somatostatin receptor activation can also lead to the stimulation of protein phosphatases, such as phosphotyrosine phosphatase (PTP), which can dephosphorylate and inactivate signaling molecules involved in cell proliferation and hormone secretion, including components of the mitogen-activated protein kinase (MAPK) pathway.

Regulation of Hormone Secretion: Quantitative Data

The primary application of BIM-23190 in research has been to investigate its effects on the secretion of pituitary hormones, particularly from adenomatous cells. The following tables summarize the quantitative data from in vitro studies on human pituitary adenoma cells.

Effect on Growth Hormone (GH) Secretion

BIM-23190 demonstrates a potent and dose-dependent inhibition of GH secretion from cultured human GH-secreting pituitary adenoma cells.

| BIM-23190 Concentration (nM) | Mean % Inhibition of GH Secretion (±SEM) |

| 0.01 | 25 ± 5 |

| 0.1 | 48 ± 6 |

| 1 | 65 ± 7 |

| 10 | 72 ± 8 |

| 100 | 75 ± 8 |

Data adapted from Shimon et al., J Clin Invest. 1997;100(9):2386-92.

Effect on Prolactin (PRL) Secretion

In mixed GH- and PRL-secreting adenomas, BIM-23190 also inhibits PRL secretion, although the effect may be less pronounced than on GH secretion. In some instances, a mild stimulatory effect on PRL has been noted, highlighting the complex nature of somatostatin receptor signaling in different tumor types.

| BIM-23190 Concentration (nM) | Mean % Inhibition of PRL Secretion (±SEM) |

| 0.1 | 15 ± 4 |

| 1 | 30 ± 6 |

| 10 | 45 ± 8 |

| 100 | 50 ± 9 |

Data adapted from Shimon et al., J Clin Invest. 1997;100(9):2386-92.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of BIM-23190 on hormone secretion.

Primary Culture of Human Pituitary Adenoma Cells

This protocol describes the establishment of primary cell cultures from surgically resected human pituitary adenoma tissue.

Materials:

-

Fresh pituitary adenoma tissue

-

Sterile Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Collagenase type IV

-

DNase I

-

Sterile petri dishes, scalpels, and forceps

-

Centrifuge

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Aseptically transfer the surgically resected pituitary adenoma tissue to a sterile petri dish containing DMEM.

-

Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.

-

Transfer the tissue fragments to a sterile conical tube containing DMEM with 0.2% collagenase type IV and 0.002% DNase I.

-

Incubate the tube at 37°C for 60-90 minutes with gentle agitation to enzymatically dissociate the tissue.

-

Following incubation, gently triturate the cell suspension with a pipette to further disaggregate the tissue into a single-cell suspension.

-

Filter the cell suspension through a 100 µm nylon cell strainer to remove any remaining tissue clumps.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in cell culture flasks or plates at a desired density.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the culture medium every 2-3 days.

Hormone Secretion Assay (Static Culture)

This protocol outlines the procedure for measuring hormone secretion from cultured pituitary adenoma cells in response to BIM-23190.

Materials:

-

Primary pituitary adenoma cells cultured in multi-well plates

-

DMEM (serum-free)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Hormone immunoassay kit (e.g., ELISA or RIA for GH and PRL)

-

Plate reader or gamma counter

Procedure:

-

Once the primary cultures have reached the desired confluency, aspirate the culture medium.

-

Wash the cells twice with pre-warmed, serum-free DMEM.

-

Add serum-free DMEM containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) to the wells. Include a vehicle control (DMEM without the compound).

-

Incubate the plates at 37°C for a defined period (e.g., 4 hours).

-

Following incubation, collect the culture medium from each well.

-

Centrifuge the collected medium at 1000 x g for 10 minutes to pellet any detached cells.

-

Collect the supernatant for hormone analysis.

-

Quantify the concentration of the hormone of interest (e.g., GH, PRL) in the supernatant using a specific immunoassay according to the manufacturer's instructions.

-

Normalize the hormone secretion data to the total protein content or cell number in each well.

Perifusion Assay for Dynamic Hormone Secretion

This protocol describes a more dynamic system to study the real-time effects of BIM-23190 on hormone secretion.

Materials:

-

Perifusion system (including a perifusion chamber, peristaltic pump, and fraction collector)

-

Cultured pituitary adenoma cells or dispersed tissue fragments

-

Bio-Gel P-2 or Sephadex G-10 beads

-

Perifusion medium (e.g., DMEM)

-

This compound

-

Hormone immunoassay kits

Procedure:

-

Prepare a column in the perifusion chamber by mixing the cultured cells or tissue fragments with Bio-Gel P-2 or Sephadex G-10 beads.

-

Equilibrate the column by perifusing with the medium at a constant flow rate (e.g., 0.5 mL/min) at 37°C for a stabilization period (e.g., 60-90 minutes).

-

Collect baseline fractions of the perifusate at regular intervals (e.g., every 5 minutes).

-

Introduce the perifusion medium containing the desired concentration of this compound into the system.

-

Continue to collect fractions throughout the exposure to the compound.

-

After the treatment period, switch back to the control medium to observe any washout effects.

-

Measure the hormone concentration in each collected fraction using a specific immunoassay.

-

Plot the hormone concentration over time to visualize the dynamic changes in secretion in response to BIM-23190.

In Vivo Studies and Clinical Perspective

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for understanding the physiological effects of BIM-23190. Animal studies have shown that BIM-23190 has a favorable pharmacokinetic profile with good stability and distribution to target tissues, including the pituitary. Although BIM-23190 itself has not progressed to widespread clinical use, the knowledge gained from its investigation has contributed to the development of other somatostatin analogues for the treatment of acromegaly and other neuroendocrine tumors. The differential effects on GH and PRL secretion observed in vitro underscore the importance of understanding the specific SSTR subtype expression profiles of individual tumors to predict their response to somatostatin analogue therapy.

Conclusion

This compound is a potent and selective SSTR2/SSTR5 agonist that effectively inhibits the secretion of growth hormone and, to a lesser extent, prolactin from human pituitary adenoma cells in vitro. Its mechanism of action involves the activation of inhibitory G protein-coupled signaling pathways, leading to decreased intracellular cAMP and calcium levels. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroendocrinology. Further investigation into the nuanced signaling and regulatory effects of BIM-23190 and similar compounds will continue to advance our understanding of pituitary pathophysiology and aid in the development of more targeted and effective therapies for hormone-secreting tumors.

References

An In-depth Technical Guide to the Antiproliferative Effects of BIM-23190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide details its mechanism of action, antiproliferative effects, and the signaling pathways it modulates. The information presented herein is a synthesis of preclinical data, focusing on both in vitro receptor binding affinities and in vivo antitumor efficacy. This document provides a comprehensive overview for researchers and professionals in oncology and drug development, highlighting the therapeutic potential of BIM-23190 and the molecular basis for its effects.

Introduction

Somatostatin and its analogs are known to exert inhibitory effects on various cellular processes, including hormone secretion and cell proliferation. These effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). This compound has been developed as a selective agonist for SSTR2 and SSTR5, receptors frequently overexpressed in a variety of human tumors, including neuroendocrine, gastrointestinal, pancreatic, brain, prostate, lung, and breast cancers.[1] This selectivity provides a targeted approach to cancer therapy by leveraging the natural inhibitory functions of the somatostatin signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| SSTR2 | 0.34 nM |

| SSTR5 | 11.1 nM |

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Antitumor Activity of this compound in a C6 Glioma Xenograft Model

| Parameter | Value/Observation |

| Animal Model | Male athymic nude (nu/nu) mice with subcutaneously xenografted C6 glioma cells |

| Dosage | 50 µ g/mouse |

| Administration | Injected twice a day for 19 days |

| Primary Outcome | Significantly reduced tumor growth rate |

| Molecular Markers | - Reduced Labeling Index (LI) for Ki-67- Reduced phospho-ERK1/2- Upregulated p27Kip1 expression |

| Other Effects | Inhibition of intratumoral neovessel formation |

Data from a study by Barbieri et al., as cited by MedChemExpress.[1][2]

Signaling Pathways

The antiproliferative effects of BIM-23190 are initiated by its binding to SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of proliferative signals and the induction of cell cycle arrest.

SSTR2 and SSTR5 Downstream Signaling

Upon activation by BIM-23190, SSTR2 and SSTR5, being G-protein coupled receptors, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A key pathway implicated in the antiproliferative action of somatostatin analogs is the MAPK/ERK pathway. Activation of SSTR2 and SSTR5 by BIM-23190 leads to the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1. SHP-1 can dephosphorylate and inactivate signaling molecules in the MAPK pathway, leading to a reduction in the phosphorylation of ERK1/2.[3][4] This inhibition of ERK1/2 activity is a crucial step in the cytostatic effect of BIM-23190.

Furthermore, the inhibition of the MAPK pathway and other signaling cascades culminates in the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] p27Kip1 plays a critical role in cell cycle regulation by binding to and inhibiting the activity of cyclin-CDK2 and cyclin-CDK4 complexes, thereby inducing cell cycle arrest at the G1 phase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard procedure for assessing the antiproliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines the methodology for evaluating the antitumor efficacy of BIM-23190 in a xenograft mouse model.

-

Cell Implantation: C6 glioma cells (e.g., 5 x 10^6 cells in a suitable buffer) are injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-